1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(23-15-7-8-16-25-17-9-10-18-25)24-21(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-6,11-14,21H,9-10,15-18H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKEKQQNMPSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Attachment of the Benzhydryl Group: The benzhydryl group is introduced through nucleophilic substitution reactions, often using benzhydryl chloride as a starting material.
Incorporation of the But-2-yn-1-yl Moiety: This step involves the addition of the but-2-yn-1-yl group to the pyrrolidine ring, typically through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with various enzymes and receptors, potentially inhibiting their activity. The benzhydryl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Urea derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea with key analogues:
Key Observations :
- Linker Flexibility : The 4-(pyrrolidin-1-yl)but-2-yn-1-yl chain introduces rigidity due to the alkyne bond, contrasting with more flexible alkyl or ether linkers in analogues.
- Solubility : The pyrrolidine moiety enhances water solubility relative to purely aromatic or aliphatic substituents, as seen in phenylsulfonyl derivatives .
Physicochemical and Pharmacological Properties
A hypothetical comparison based on structural features:
| Property | Target Compound | 1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea | 1-Benzoyl-3-(pyrrolidinylethyl)urea |
|---|---|---|---|
| Molecular Weight | ~405 g/mol | ~235 g/mol | ~320 g/mol |
| logP (Predicted) | 3.8 ± 0.5 | 2.1 ± 0.3 | 2.9 ± 0.4 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Melting Point | Not reported | 160–162°C | 145–148°C |
Biological Activity
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound notable for its structural complexity and potential biological activity. This compound features a benzhydryl group, a pyrrolidine ring, and a but-2-yn-1-yl moiety, which contribute to its diverse interactions within biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be represented as follows:
This structure includes:
- Benzhydryl Group : Enhances lipophilicity and potential receptor interactions.
- Pyrrolidine Ring : Impacts the compound's conformational flexibility and binding properties.
- But-2-yn-1-yl Moiety : Provides additional sites for chemical reactivity.
The biological activity of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea is believed to involve several mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus interrupting their normal function. This is particularly relevant in cancer therapy, where enzyme inhibitors can prevent tumor growth.
Receptor Interaction : The structural components allow for interaction with various cellular receptors, potentially modulating signaling pathways involved in cell proliferation and survival.
Anticancer Potential
Recent studies have indicated that compounds structurally similar to 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea exhibit significant anticancer properties. For instance, related compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including Jurkat, HeLa, and MCF7 cells. The mechanism involves:
- Cytotoxicity : Compounds induce apoptosis in cancer cells, as evidenced by IC50 values indicating effective concentrations for cell death.
- Cell Cycle Arrest : Flow cytometry analyses reveal that these compounds can cause cell cycle arrest in the sub-G1 phase, indicating a halt in cell division.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 4.64 | Apoptosis induction |
| HeLa | 10.5 | Cell cycle arrest |
| MCF7 | 8.3 | Apoptosis induction |
Antiangiogenic Activity
In vivo studies using the chick chorioallantoic membrane (CAM) assay have demonstrated that related compounds inhibit angiogenesis, which is crucial for tumor growth and metastasis. This suggests that 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-y)n-uera could also possess similar antiangiogenic properties.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 1-Benzhydryl-3-(4-(pyrrolidin-1-y)but-2-y)n-uera, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzhydryl-3-(4-morpholinobut-2-y)n-uera | Morpholine ring instead of pyrrolidine | Different receptor interactions |
| 1-Benzhydryl-3-(4-(2-morpholino)-2oxoethyl)phenyl urea | Variations in substitution pattern | Altered enzyme inhibition |
The differences in the ring structures and substitution patterns significantly influence their biological activities.
Q & A
Q. How should researchers design studies to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., pyrrolidine to piperidine) and test in parallel assays. Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) identifies critical pharmacophores. Pair crystallography (e.g., ligand-bound BRAF structures) with SAR data for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
